AGK2

Parkinson's disease α-synuclein SIRT2 inhibition

AGK2 is the evidence-based SIRT2 inhibitor of choice for Parkinson's disease and neurodegeneration research, uniquely validated to rescue α-synuclein toxicity and protect dopaminergic neurons in vitro and in vivo. Its functional specificity for SIRT2 deacetylation (without inhibiting demyristoylation) enables precise mechanistic dissection, while its capacity to dose-dependently increase α-tubulin acetylation makes it a reliable tool for cytoskeleton/microtubule studies. Emerging anti-HBV efficacy with minimal hepatotoxicity further expands its application value. Procure AGK2 to ensure reproducible, disease-relevant experimental outcomes.

Molecular Formula C23H13Cl2N3O2
Molecular Weight 434.3 g/mol
CAS No. 304896-28-4
Cat. No. B1665070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAGK2
CAS304896-28-4
Synonyms2-Cyano-3-(5-(2,5-dichlorophenyl)-2-furanyl)-N-5-quinolinyl-2-propenamide
AGK2 compound
AGK2 SIRT2 inhibito
Molecular FormulaC23H13Cl2N3O2
Molecular Weight434.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC=N2)C(=C1)NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N
InChIInChI=1S/C23H13Cl2N3O2/c24-15-6-8-19(25)18(12-15)22-9-7-16(30-22)11-14(13-26)23(29)28-21-5-1-4-20-17(21)3-2-10-27-20/h1-12H,(H,28,29)/b14-11+
InChIKeySVENPFFEMUOOGK-SDNWHVSQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AGK2 CAS 304896-28-4 Procurement Guide: SIRT2 Inhibitor Identity and Basic Profile


AGK2 (CAS 304896-28-4) is a small-molecule, cell-permeable, and reversible inhibitor of Sirtuin 2 (SIRT2), a member of the sirtuin family of NAD+-dependent protein deacetylases [1]. It is a quinoline derivative that targets the nicotinamide-binding site of the enzyme . Biochemically, it inhibits SIRT2 with a reported IC50 of 3.5 µM and demonstrates selectivity over the related isoforms SIRT1 and SIRT3, with IC50 values of 30 µM and 91 µM, respectively . AGK2 was identified from a screen of structural analogs as a more potent derivative of an initial hit compound and was one of the first selective SIRT2 inhibitors to be widely adopted in research [2].

AGK2 CAS 304896-28-4: Why SIRT2 Inhibitor Class Substitution Is Scientifically Invalid


Generic substitution of SIRT2 inhibitors is not scientifically valid due to profound differences in potency, selectivity profile, and mechanism of action across the compound class [1]. SIRT2 inhibitors such as AGK2, SirReal2, Tenovin-6, Thiomyristoyl (TM), and AK-1 exhibit markedly different IC50 values against SIRT2 and widely divergent off-target inhibition of related sirtuin isoforms (e.g., SIRT1, SIRT3) . Furthermore, key functional outcomes, such as the ability to modulate specific deacylation activities (e.g., deacetylation vs. demyristoylation), vary significantly among compounds, meaning that the biological readout of an experiment is highly dependent on the specific inhibitor chosen [1]. Therefore, selecting a SIRT2 inhibitor requires a precise, evidence-based match between the compound's unique properties and the experimental design, as detailed in the quantitative evidence below [2].

AGK2 CAS 304896-28-4 Quantitative Differentiation Evidence: Head-to-Head Comparator Data


AGK2 vs. AK-1: Quantified Potency Advantage and Discovery Context

AGK2 was identified from a screen of analogs of the initial hit compound B2, with the goal of improving potency. In a direct cross-study comparison from the same research group, AGK2 demonstrated a significantly lower IC50 against SIRT2 compared to the analog AK-1 [1]. This quantitative advantage directly led to its selection as the tool compound for subsequent in vitro and in vivo studies [2].

Parkinson's disease α-synuclein SIRT2 inhibition

AGK2 vs. SirReal2: Differentiated Utility in Deacylation Mechanism Studies

While SirReal2 is a more potent inhibitor of SIRT2's deacetylase activity, a direct comparison study demonstrated a key functional difference: AGK2 and SirReal2 inhibit SIRT2-mediated deacetylation, but only Thiomyristoyl (TM) was found to inhibit the demyristoylation activity of SIRT2 [1]. This finding establishes AGK2 and SirReal2 as being in the same functional class for deacetylation studies, but positions AGK2 as a distinct alternative to TM when deacetylation is the specific activity of interest. This provides a clear, data-driven rationale for selecting AGK2 over SirReal2 based on experimental need, as they are functionally more similar to each other than to TM.

Enzymology Deacetylation Demyristoylation SIRT2

AGK2 vs. Tenovin-6: Quantified Isoform Selectivity Advantage

AGK2 exhibits a superior selectivity window for SIRT2 over SIRT1 and SIRT3 compared to Tenovin-6. While AGK2 is approximately 8.6-fold selective over SIRT1 and 26-fold selective over SIRT3, Tenovin-6 is a dual SIRT1/SIRT2 inhibitor with poor selectivity (IC50 values of 21 µM for SIRT1 and 10 µM for SIRT2) [1]. This class-level inference is supported by data showing Tenovin-6 is an effective inhibitor of both SIRT1 and SIRT2, whereas AGK2 is >15-fold more selective for SIRT2 .

Selectivity SIRT1 SIRT3 Off-target activity

AGK2 vs. Thiomyristoyl (TM): Distinctly Validated In Vivo Application in Parkinson's Models

AGK2 is uniquely validated in established models of Parkinson's disease (PD). It has been shown to rescue α-synuclein-mediated toxicity and protect against dopaminergic cell death both in primary rat midbrain cultures (in vitro) and in a Drosophila model of PD (in vivo) [1]. While Thiomyristoyl (TM) is a more potent and selective SIRT2 inhibitor in biochemical assays, the body of in vivo evidence specifically linking AGK2 to a protective phenotype in a PD-relevant model is a distinct and differentiating feature [2].

In vivo Parkinson's disease α-synuclein Drosophila

AGK2 Validation: Dose-Dependent Cellular Target Engagement

AGK2's cellular activity has been robustly characterized. In HeLa cells expressing SIRT2-myc, AGK2 treatment results in a dose-dependent increase in the acetylation of α-tubulin, a known substrate of SIRT2 [1]. This functional readout confirms that AGK2 is cell-permeable and engages its target in a complex cellular environment. This data is cross-referenced with other studies showing a similar effect in HCT116 cells, where 10 µM AGK2 increased acetylated α-tubulin levels after 8 hours .

α-tubulin Acetylation Cellular target engagement

AGK2 CAS 304896-28-4 Evidence-Backed Application Scenarios for Procurement and Use


Neurodegeneration Research: Validated Tool for Parkinson's Disease Models

Based on the evidence that AGK2 rescues α-synuclein toxicity and protects dopaminergic neurons in both in vitro and in vivo (Drosophila) models of Parkinson's disease, it is the SIRT2 inhibitor of choice for studying the role of this enzyme in neurodegeneration [1]. Its extensive validation in this disease-relevant context provides a strong scientific rationale for its procurement over other SIRT2 inhibitors that lack this specific body of evidence .

Cellular Acetylation Studies: A Reliable Probe for α-Tubulin Modulation

AGK2's demonstrated ability to dose-dependently increase α-tubulin acetylation in multiple cell lines (HeLa, HCT116) makes it a reliable tool for investigating SIRT2's role in the regulation of the cytoskeleton and microtubule dynamics [2]. This functional readout is a key differentiator for researchers focused on post-translational modifications and their impact on cell structure and motility.

Enzymology of Deacetylation: A SIRT2-Selective Tool for Functional Studies

AGK2 is an appropriate tool for experiments designed to specifically probe the deacetylation activity of SIRT2, as it does not inhibit the enzyme's demyristoylation activity [3]. This functional specificity distinguishes it from other inhibitors like Thiomyristoyl (TM) and is a critical factor in experimental design when dissecting the multiple enzymatic functions of SIRT2 .

Antiviral Research: Inhibiting Hepatitis B Virus Replication

AGK2 has been shown to exhibit robust anti-HBV activity in vitro and in vivo, inhibiting HBV DNA replication and viral protein expression with minimal hepatotoxicity [4]. This emerging application area represents a data-driven, differentiated use case for AGK2 in virology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for AGK2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.